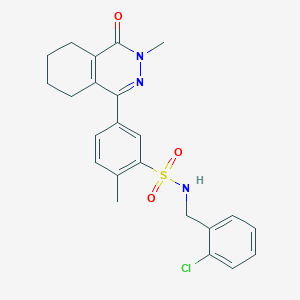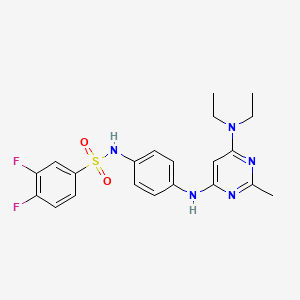
3-(4-bromophenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromophenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a bromophenyl group, a pyrrolidine-1-carbonyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazole typically involves multi-step organic reactions One common method starts with the bromination of phenyl derivatives to introduce the bromophenyl group This is followed by the formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives and appropriate diketones
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes are designed to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the bromophenyl group or the pyrazole ring.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the bromophenyl moiety.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-bromophenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities. Researchers investigate its interactions with biological targets, such as enzymes or receptors, to understand its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazole involves its interaction with molecular targets, such as enzymes or receptors. The bromophenyl group and the pyrazole ring are key structural features that facilitate binding to these targets. The compound may modulate the activity of these targets, leading to specific biological effects. Pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazole
- 3-(4-fluorophenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazole
- 3-(4-methylphenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazole
Uniqueness
Compared to similar compounds, 3-(4-bromophenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also affect the compound’s physical properties, such as solubility and stability, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H14BrN3O |
|---|---|
Molecular Weight |
320.18 g/mol |
IUPAC Name |
[3-(4-bromophenyl)-1H-pyrazol-5-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C14H14BrN3O/c15-11-5-3-10(4-6-11)12-9-13(17-16-12)14(19)18-7-1-2-8-18/h3-6,9H,1-2,7-8H2,(H,16,17) |
InChI Key |
MREFCPYJKPRMJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methoxyphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B11305165.png)
![2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B11305168.png)
![2-(3,5-dimethylphenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11305170.png)

![2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11305190.png)
![3-benzyl-9-(2-methoxybenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11305195.png)
![N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine](/img/structure/B11305203.png)
![2-[(4-fluorobenzyl)sulfanyl]-N-(2-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11305205.png)

![5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11305218.png)

![2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(ethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11305220.png)

![2-Bromophenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11305227.png)
